

# An In-depth Technical Guide on the Chemical Properties of Methyl Isoeugenol

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## Compound of Interest

Compound Name: Methyl isoeugenol

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## Introduction

**Methyl isoeugenol**, systematically named 1,2-dimethoxy-4-(1-propenyl)benzene, is a phenylpropanoid naturally occurring in various essential oils, including those from star anise, cinnamon leaf, and certain varieties of damask rose.[1] It exists as a mixture of (E) and (Z) stereoisomers.[2] This document provides a comprehensive overview of the chemical properties of **methyl isoeugenol**, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological signaling pathway interactions. This guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

## Physicochemical Properties

**Methyl isoeugenol** is a colorless to pale yellow liquid with a characteristic mild, spicy, and floral odor reminiscent of clove and carnation.[1][3] It is valued in the fragrance and flavor industries for its unique aromatic profile. The key physicochemical properties of **methyl isoeugenol** are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl Isoeugenol**

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molecular Weight	178.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.05 g/mL at 25 °C	[4]
Boiling Point	262-264 °C	[4]
Flash Point	>104.44 °C	[3]
Solubility	Insoluble in water; Soluble in ethanol, chloroform, and other organic solvents.	[4]
logP (Octanol/Water)	3.05	[1]

## Spectroscopic Data

The structural elucidation of **methyl isoeugenol** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data for **Methyl Isoeugenol** (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
7.20	d	1.8	Ar-H	[5]
7.07	m	-	Ar-H	[5]
6.94	d	8.3	Ar-H	[5]
3.82	s	-	-OCH <sub>3</sub>	[5]
3.77	s	-	-OCH <sub>3</sub>	[5]

Note: The provided NMR data is for a dimer of **methyl isoeugenol**. The aromatic and methoxy proton signals are representative of the monomer unit.

Table 3:  $^{13}\text{C}$  NMR Spectral Data for **Methyl Isoeugenol** (100 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference(s)
149.4	C-O	[5]
148.9	C-O	[5]
130.8	Ar-C	[5]
126.8	Ar-C	[5]
119.8	Ar-C	[5]
112.4	Ar-C	[5]
109.5	Ar-C	[5]
56.0	-OCH <sub>3</sub>	[5]
55.9	-OCH <sub>3</sub>	[5]

Note: The provided NMR data is for a dimer of **methyl isoeugenol**. The aromatic and methoxy carbon signals are representative of the monomer unit.

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl isoeugenol** exhibits characteristic absorption bands corresponding to its functional groups. A detailed analysis based on data from the closely related compound, methyl eugenol, is presented in Table 4.

Table 4: FT-IR Spectral Data and Assignments for **Methyl Isoeugenol**

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference(s)
~3000-2800	C-H stretching (aromatic and aliphatic)	[6]
~1600	C=C stretching (aromatic ring)	[6]
~1510	C=C stretching (aromatic ring)	[6]
~1260	C-O stretching (aryl ether)	[6]
~1030	C-O stretching (aryl ether)	[6]
~965	=C-H bending (trans-alkene)	[6]

## Experimental Protocols

### Synthesis of Methyl Isoeugenol via Williamson Ether Synthesis

This protocol describes the methylation of isoeugenol to form **methyl isoeugenol** using dimethyl sulfate as the methylating agent. This method is a variation of the Williamson ether synthesis.[7]

Materials:

- Isoeugenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether
- Hydrochloric acid (HCl), dilute
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask

- Stirring apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

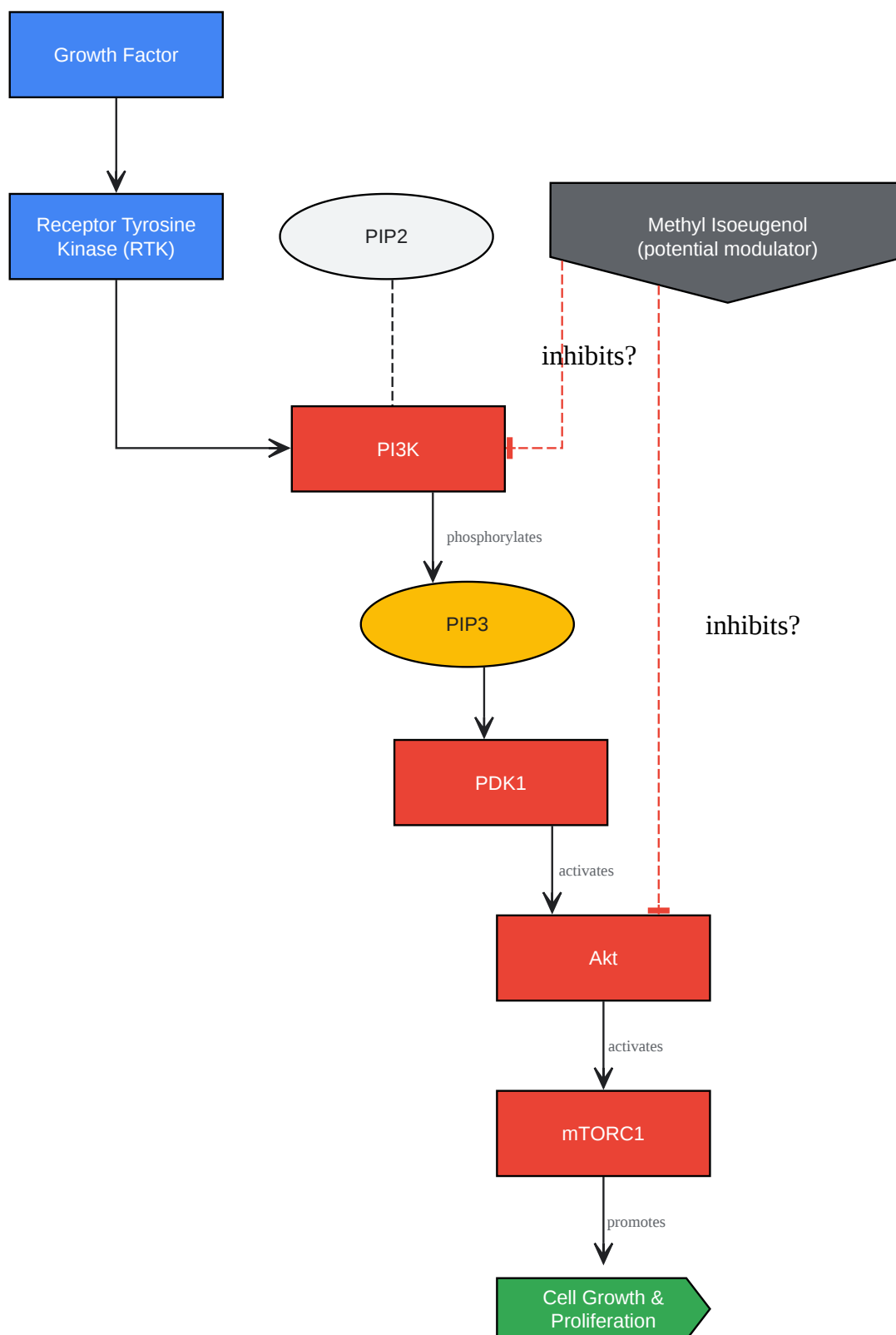
- In a round-bottom flask equipped with a stirrer, dissolve isoeugenol in an aqueous solution of sodium hydroxide to form the sodium isoeugenoxide salt.
- Cool the solution in an ice bath.
- Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure the completion of the reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash them with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **methyl isoeugenol**.
- The crude product can be further purified by vacuum distillation.

## Biological Signaling Pathways

**Methyl isoeugenol** and its isomer, methyl eugenol, have been shown to interact with several key signaling pathways implicated in cellular processes relevant to drug development.

### PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[8][9][10] Studies on the related compound methyl eugenol suggest that it can modulate this pathway, indicating a potential therapeutic application in diseases characterized by dysregulated cell growth, such as cancer. [11]



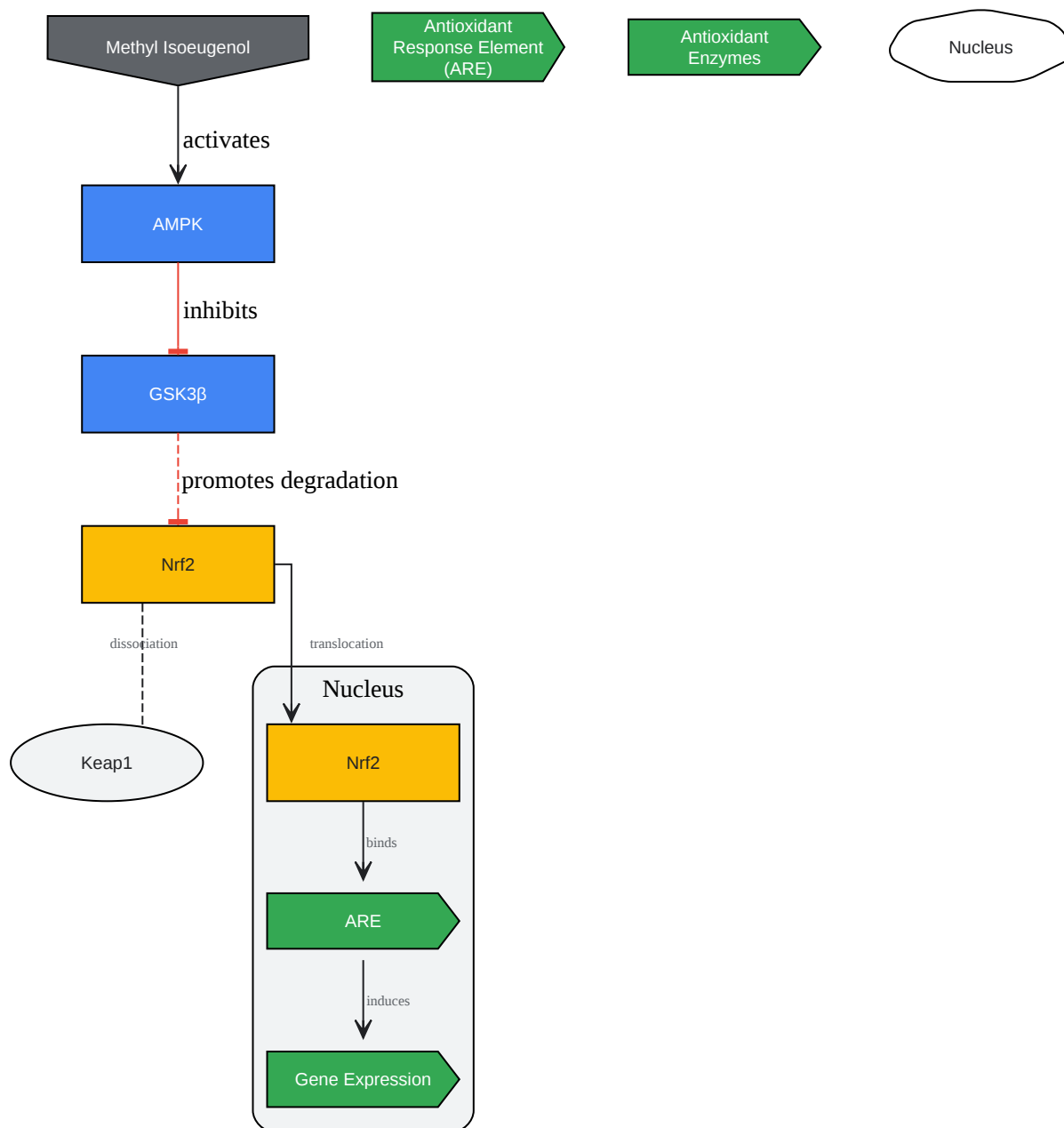
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Caption: Potential modulation of the PI3K/Akt/mTOR pathway by **methyl isoeugenol**.

## AMPK/GSK3 $\beta$ /Nrf2 Antioxidant Pathway

The AMP-activated protein kinase (AMPK)/glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ )/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade involved in the cellular response to oxidative stress.[12][13] Methyl eugenol has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[14][15] This suggests a potential role for **methyl isoeugenol** in mitigating oxidative damage.



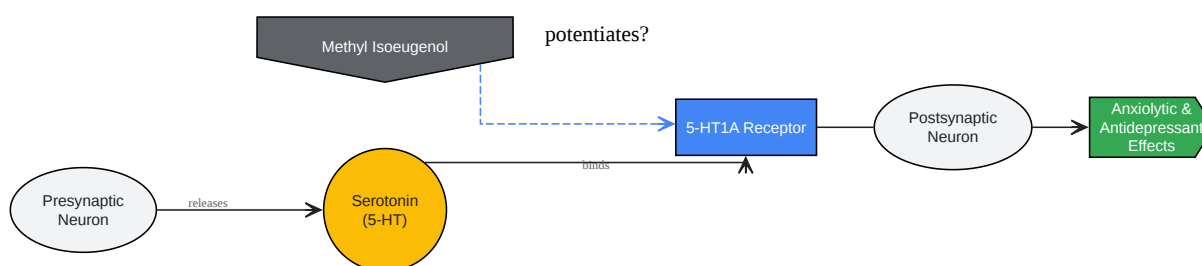


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Caption: Activation of the Nrf2 antioxidant pathway by **methyl isoeugenol**.

## Serotonergic System Interaction

Research into the anxiolytic and antidepressant-like effects of (E)-**methyl isoeugenol** suggests an interaction with the serotonergic system.[16] Specifically, the effects were blocked by a 5-HT<sub>1A</sub> receptor antagonist, indicating that **methyl isoeugenol** may act as an agonist or positive modulator at this receptor.[16]



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Caption: Proposed interaction of **methyl isoeugenol** with the 5-HT<sub>1A</sub> receptor.

## Conclusion

**Methyl isoeugenol** is a versatile aromatic compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions. The emerging understanding of its interaction with key biological signaling pathways, such as the PI3K/Akt/mTOR and AMPK/Nrf2 pathways, highlights its potential for further investigation in drug discovery and development. This guide provides a foundational technical overview to support such research endeavors.

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